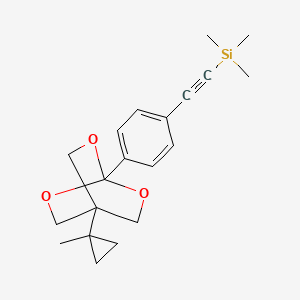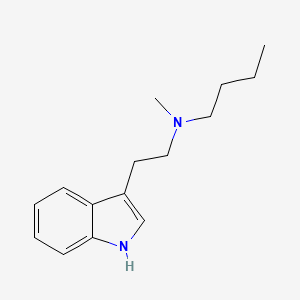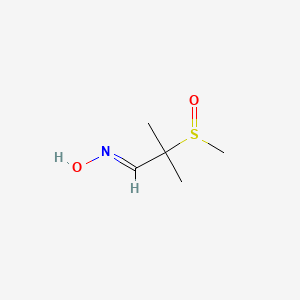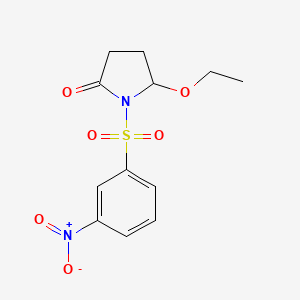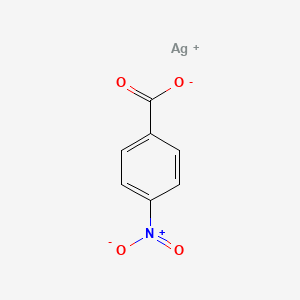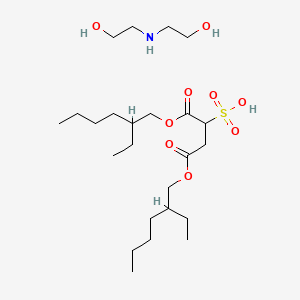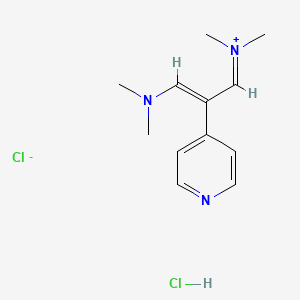
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride typically involves the reaction of 4-(Dimethylamino)pyridine with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including acylation and esterification.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophilic catalyst, facilitating various chemical transformations by stabilizing transition states and lowering activation energies. Its molecular targets include enzymes and other biomolecules, where it can modulate their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar catalytic properties.
N,N-Dimethylpyridin-4-amine: Another compound with comparable reactivity and applications.
Uniqueness
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a versatile catalyst in various organic transformations sets it apart from other similar compounds.
Properties
CAS No. |
78448-41-6 |
|---|---|
Molecular Formula |
C12H19Cl2N3 |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
[(E)-3-(dimethylamino)-2-pyridin-4-ylprop-2-enylidene]-dimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C12H18N3.2ClH/c1-14(2)9-12(10-15(3)4)11-5-7-13-8-6-11;;/h5-10H,1-4H3;2*1H/q+1;;/p-1 |
InChI Key |
CHCQMZSLUCAICN-UHFFFAOYSA-M |
Isomeric SMILES |
CN(C)/C=C(/C=[N+](C)C)\C1=CC=NC=C1.Cl.[Cl-] |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)C1=CC=NC=C1.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


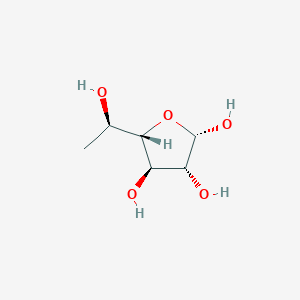
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)



